molecular formula C18H19FN2O3S B2610341 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide CAS No. 922026-49-1

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide

Cat. No.: B2610341
CAS No.: 922026-49-1
M. Wt: 362.42
InChI Key: DJALKRHXKSPFFD-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide is a synthetic small molecule characterized by a tetrahydroquinolinone core substituted with a 1-ethyl group at the N1 position and a sulfonamide moiety at the C6 position. The sulfonamide group is further modified with a 4-fluoro-2-methylbenzene ring.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-3-21-16-7-6-15(11-13(16)4-9-18(21)22)20-25(23,24)17-8-5-14(19)10-12(17)2/h5-8,10-11,20H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJALKRHXKSPFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an ethyl acetoacetate under acidic conditions. The resulting product is then subjected to further reactions to introduce the sulfonamide group and the fluorine atom at the desired positions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinoline derivatives.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tetrahydroquinolinone derivatives, which are frequently explored for their pharmacological properties. Below is a detailed comparison with analogs reported in the literature, focusing on structural features, synthesis, and inferred physicochemical/biological properties.

Core Modifications: Substituents on the Tetrahydroquinolinone Ring
Compound Name Substituents at N1 Position C6 Position Functional Group Key Features Reference
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide 1-ethyl 4-fluoro-2-methylbenzene-sulfonamide Enhanced lipophilicity (ethyl group); electron-withdrawing sulfonamide group N/A
6-Amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one (25) 2-(dimethylamino)ethyl Amino (-NH₂) Polar dimethylamino group; likely improved aqueous solubility
N-(1-(2-(Diethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (27) 2-(diethylamino)ethyl Thiophene-2-carboximidamide Basic diethylamino side chain; carboximidamide may enhance metal chelation

Structural Insights :

  • C6 Functional Groups: The sulfonamide moiety in the target compound contrasts with amino or carboximidamide groups in analogs. Sulfonamides are known for their strong hydrogen-bonding capacity and acidity (pKa ~10–11), which could influence target binding and metabolic stability compared to neutral carboximidamides .
Sulfonamide-Based Analogs in Agrochemistry
Compound Name Core Structure Substituents on Sulfonamide Application Reference
Tolylfluanid Dichlorofluoromethanesulfonamide N-(4-methylphenyl) Fungicide
Dichlofluanid Dichlorofluoromethanesulfenamide N-phenyl Fungicide
Target Compound Tetrahydroquinolinone-sulfonamide N-(4-fluoro-2-methylbenzene) Undisclosed (likely medicinal) N/A

Comparison :

  • The 4-fluoro-2-methylbenzene substituent in the target compound may confer greater steric hindrance and metabolic stability compared to simpler aryl groups in agrochemical sulfonamides (e.g., tolylfluanid’s 4-methylphenyl group) .
Tetrahydroquinolinone Derivatives in Drug Discovery

describes (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide, a structurally complex analog with a fused isoquinolin-propionamide system. Key differences include:

  • Core Expansion: The isoquinolin-propionamide scaffold introduces additional hydrogen-bonding sites and rigidity, which may enhance target selectivity.
  • Substituent Effects : The propionamide group in ’s compound replaces the sulfonamide, reducing acidity but increasing flexibility.

Key Challenges :

  • Steric hindrance from the 1-ethyl and 2-methyl groups may necessitate optimized coupling conditions (e.g., elevated temperatures or polar aprotic solvents).
  • Fluorine’s presence could complicate purification due to increased hydrophobicity.

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide is a synthetic compound with a complex structure that includes a tetrahydroquinoline moiety and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications.

Structural Characteristics

The unique arrangement of functional groups in this compound contributes to its diverse pharmacological properties. The tetrahydroquinoline ring system is often associated with various biological activities, making this compound a candidate for further research.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular Formula C18H20FN3O2S
Molecular Weight 353.43 g/mol
Functional Groups Tetrahydroquinoline, sulfonamide
Substituents Fluoro and methyl groups on the benzene ring

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, tetrahydroquinoline derivatives have been shown to inhibit tumor cell proliferation effectively. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death.

Antiviral Activity

Preliminary investigations suggest that this compound may possess antiviral properties. It has shown inhibitory effects against viruses such as influenza A and Coxsackievirus B3. These findings indicate potential applications in developing antiviral therapies.

The mechanism of action for this compound likely involves:

Enzyme Interaction : The compound may inhibit specific enzymes that play crucial roles in cancer progression or viral replication.

Receptor Modulation : It could interact with receptors on cell surfaces to alter signaling pathways related to inflammation and immune response.

DNA/RNA Interference : The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Tetrahydroquinoline Derivatives : A series of tetrahydroquinoline derivatives were synthesized and tested for their anticancer activity against various human tumor cell lines. Compounds demonstrated IC50 values significantly lower than conventional chemotherapeutics such as Doxorubicin .
  • Antiviral Screening : Compounds structurally similar to N-(1-ethyl-2-oxo...) were screened for antiviral activity against influenza viruses. Results indicated substantial inhibition of viral replication at low concentrations .

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Solvent Choice : Use anhydrous DMF for improved solubility of intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics .

Basic: How to characterize the physicochemical properties of this compound, and what key parameters influence bioavailability?

Answer:
Key Physicochemical Properties (based on structural analogs):

PropertyValue/RangeMethod
Molecular Weight~370–390 g/molHigh-resolution MS
LogP (Partition Coeff.)~3.2–3.8HPLC retention time
SolubilityDMSO >50 mg/mL; H₂O <0.1 mg/mLShake-flask method
pKa (Sulfonamide NH)~9.5–10.2Potentiometric titration

Q. Bioavailability Factors :

  • Lipophilicity (LogP) : Optimal range (3–4) for membrane permeability.
  • Hydrogen Bonding : Sulfonamide NH and quinoline carbonyl reduce passive diffusion; consider prodrug strategies .

Advanced: How to resolve contradictions in reported biological activity data across structural analogs?

Answer:
Contradictions often arise from:

  • Substituent Effects : The ethyl group at position 1 vs. benzyl () alters steric hindrance, affecting target binding.
  • Fluorine Position : Para-fluoro (target compound) vs. meta-fluoro () modifies electronic effects on sulfonamide acidity.

Q. Methodological Approach :

Comparative SAR Studies : Synthesize analogs with systematic substituent variations (e.g., ethyl vs. propyl, fluoro vs. chloro).

Binding Assays : Use surface plasmon resonance (SPR) to quantify affinity for purported targets (e.g., carbonic anhydrase IX) .

Computational Docking : Compare binding poses in AutoDock Vina to identify critical interactions (e.g., H-bonds with sulfonamide) .

Advanced: What experimental designs are recommended for elucidating the mechanism of action in cancer cell lines?

Answer:
Stepwise Protocol :

Cytotoxicity Screening : MTT assay on 3D spheroid models (e.g., HCT-116 colorectal cancer) with IC₅₀ determination .

Target Identification :

  • Chemical Proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS .
  • siRNA Knockdown : Validate candidate targets (e.g., Bcl-2) via gene silencing and rescue experiments.

Pathway Analysis : RNA-seq to map apoptosis (e.g., caspase-3 activation) and cell cycle arrest (p21 upregulation) .

Controls : Include structurally related inactive analogs (e.g., des-fluoro derivative) to confirm specificity.

Advanced: How to address low aqueous solubility in preclinical formulation development?

Answer:
Strategies :

  • Nanoprecipitation : Use antisolvent (water) with stabilizers (TPGS 1000) to generate 150–200 nm particles .
  • Cyclodextrin Complexation : Screen β-cyclodextrin derivatives (e.g., HP-β-CD) at 1:2 molar ratio via phase solubility .
  • pH Adjustment : Prepare citrate buffer (pH 4.5) to ionize sulfonamide NH, enhancing solubility 10-fold .

Q. Analytical Validation :

  • DLS : Monitor particle size stability over 48 hours.
  • Dissolution Testing : USP Apparatus II (50 rpm, 37°C) in simulated gastric fluid .

Advanced: What crystallographic techniques are suitable for resolving the 3D structure of this compound?

Answer:
Single-Crystal X-Ray Diffraction :

  • Crystallization : Vapor diffusion (acetonitrile/water) to obtain needle-shaped crystals.
  • Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) data .
  • Refinement : SHELXL for anisotropic displacement parameters and disorder modeling .

Q. Key Parameters :

  • Torsion Angles : Confirm planarity of sulfonamide-quinoline linkage.
  • Intermolecular Interactions : H-bonding networks (e.g., N–H···O=S) stabilize crystal packing .

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